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Abstract
OK-1035, chemically identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, is a

potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK). This document

provides a comprehensive technical overview of OK-1035, summarizing its mechanism of

action, research applications, and key experimental data. Detailed protocols for relevant

assays are provided to facilitate its use in a research setting.

Core Concepts and Mechanism of Action
OK-1035 functions as a selective, ATP-competitive inhibitor of DNA-PK.[1] DNA-PK is a crucial

enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair

of DNA double-strand breaks. By binding to the ATP-binding pocket of the DNA-PK catalytic

subunit (DNA-PKcs), OK-1035 prevents the phosphorylation of downstream targets, thereby

disrupting the DNA repair process.

One of the key research applications of OK-1035 is in the study of the DNA damage response,

particularly the p53-mediated signaling pathway. Following DNA damage, DNA-PK is known to

phosphorylate the tumor suppressor protein p53. This phosphorylation is a critical step for the

transcriptional activation of downstream genes, such as p21 (also known as WAF1/CIP1),

which is a cyclin-dependent kinase inhibitor that can induce cell cycle arrest.

Research has demonstrated that OK-1035 inhibits the phosphorylation of p53 by DNA-PK.[1]

This inhibition subsequently leads to a dose-dependent suppression of p21 expression at the
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mRNA level.[2] This makes OK-1035 a valuable tool for investigating the specific role of DNA-

PK in the p53-p21 signaling axis and for exploring the consequences of its inhibition in cancer

cells.

Quantitative Data Summary
The following table summarizes the available quantitative data for OK-1035.

Parameter Value Kinase/System Reference

IC50 8 µM DNA-PK [1]

Selectivity >50-fold

More selective for

DNA-PK than for

seven other tested

protein kinases

[1]

Signaling Pathway
The following diagram illustrates the signaling pathway affected by OK-1035.
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Caption: Signaling pathway of DNA damage response involving DNA-PK, p53, and p21, and

the inhibitory action of OK-1035.

Experimental Protocols
Detailed methodologies for key experiments involving OK-1035 are provided below. These

protocols are based on standard techniques and the available literature on OK-1035.

DNA-PK Inhibition Assay (Scintillation Proximity Assay)
This assay measures the inhibition of DNA-PK activity by quantifying the incorporation of

radiolabeled phosphate into a biotinylated peptide substrate.

Materials:

Purified DNA-PK enzyme

Biotinylated peptide substrate (e.g., a p53-derived peptide)

[γ-³²P]ATP

OK-1035

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.2 mM

EGTA, 0.1 mM EDTA)

Activated DNA (e.g., calf thymus DNA)

Streptavidin-coated SPA beads

Microplate suitable for scintillation counting

Procedure:

Prepare a reaction mixture containing assay buffer, activated DNA, and the biotinylated

peptide substrate.

Add varying concentrations of OK-1035 or vehicle control to the wells of the microplate.
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Add the DNA-PK enzyme to the wells and incubate for 10 minutes at room temperature to

allow for inhibitor binding.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 30°C.

Stop the reaction by adding a stop solution containing EDTA and unlabeled ATP.

Add the streptavidin-coated SPA beads to the wells. The biotinylated peptide will bind to the

beads, bringing the incorporated ³²P into close proximity.

Seal the plate and allow the beads to settle for at least 30 minutes.

Measure the radioactivity in each well using a scintillation counter.

Calculate the percent inhibition of DNA-PK activity for each concentration of OK-1035 and

determine the IC50 value.
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Caption: Experimental workflow for the DNA-PK inhibition scintillation proximity assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/product/b030491?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Northern Blot Analysis for p21 mRNA Expression
This protocol details the detection of changes in p21 mRNA levels in cells treated with a DNA-

damaging agent and OK-1035.

Materials:

HCT116 cells (or other suitable cell line)

Cell culture medium and supplements

Adriamycin (or other DNA-damaging agent)

OK-1035

RNA extraction kit (e.g., TRIzol)

Formaldehyde

MOPS buffer

Agarose

Nylon membrane

UV crosslinker

Hybridization buffer

³²P-labeled DNA probe for p21

Wash buffers (varying stringencies)

Phosphorimager

Procedure:

Cell Treatment:
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Plate HCT116 cells and grow to desired confluency.

Treat cells with adriamycin to induce DNA damage and p21 expression.

Concurrently treat a subset of the adriamycin-exposed cells with varying concentrations of

OK-1035.

Include appropriate vehicle controls.

Incubate for a specified time (e.g., 24 hours).

RNA Extraction:

Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol).

Quantify the RNA and assess its integrity.

Electrophoresis:

Separate the RNA samples (e.g., 10-20 µg per lane) on a denaturing formaldehyde-

agarose gel.

Blotting:

Transfer the separated RNA from the gel to a nylon membrane via capillary action or

electroblotting.

UV crosslink the RNA to the membrane.

Hybridization:

Pre-hybridize the membrane in hybridization buffer to block non-specific binding.

Add the ³²P-labeled p21 DNA probe to the hybridization buffer and incubate overnight at

an appropriate temperature (e.g., 42°C).

Washing and Detection:

Wash the membrane with buffers of increasing stringency to remove unbound probe.
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Expose the membrane to a phosphorimager screen.

Analyze the resulting image to quantify the levels of p21 mRNA in each sample. Normalize

to a loading control (e.g., GAPDH or ribosomal RNA).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Culture and treat cells
(Adriamycin +/- OK-1035)

Extract total RNA

Denaturing agarose
gel electrophoresis

Transfer RNA to
nylon membrane

UV crosslink RNA
to membrane

Hybridize with
³²P-labeled p21 probe

Wash membrane to
remove unbound probe

Expose to phosphorimager

Quantify p21 mRNA levels

End

Click to download full resolution via product page

Caption: Experimental workflow for Northern blot analysis of p21 mRNA expression.
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Conclusion
OK-1035 is a well-characterized, selective inhibitor of DNA-PK that serves as a valuable

research tool for dissecting the role of this kinase in DNA repair and cell signaling pathways. Its

ability to modulate the p53-p21 axis makes it particularly useful for studies in cancer biology

and drug development. The protocols and data presented in this guide are intended to provide

a solid foundation for researchers utilizing OK-1035 in their experimental work. As with any

inhibitor, careful experimental design and appropriate controls are essential for obtaining robust

and interpretable results.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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